molecular formula C9H6N2O4 B1597225 2-Aminocarbonyl-5-nitrobenzofuran CAS No. 267644-49-5

2-Aminocarbonyl-5-nitrobenzofuran

Cat. No. B1597225
M. Wt: 206.15 g/mol
InChI Key: MYPIUKNLLUEYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocarbonyl-5-nitrobenzofuran is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminocarbonyl-5-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocarbonyl-5-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

267644-49-5

Product Name

2-Aminocarbonyl-5-nitrobenzofuran

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6N2O4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H,(H2,10,12)

InChI Key

MYPIUKNLLUEYBL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry reaction flask equipped with a magnetic stirring bar, nitrogen inlet and rubber septum was charged with 2-carboxy-5-nitrobenzofuran (0.414 g, 2 mmol) and CH2Cl2 (100 mL). To this was added DMF (0.1 mL) followed by a slow addition of oxaloyl chloride (0.519 mL, 6 mmol) over the period of 5 minutes at 0° C. The reaction mixture was further stirred for 30 minutes by the time the formation of a clear solution was observed. The resulting clear solution was concentrated under a reduced pressure and dried under high vacuum for 30 minutes. The resulting residue was suspended in EtOAc (25 mL), cooled to 10° C., to it was added NH4OH (30% solution, 25 mL) and stirred at room temperature for 24 h. The organic phase was separated and dried over anhydrous sodium sulfate and solvent was removed to give 2-aminocarbonyl-5-nitrobenzofuran. 1H NMR (DMSO-d6): δ 8.75 (d, 1H, J=2.7 Hz), 8.28 (m, 2H), 7.86 (d, 1H, J=9.0 Hz), 7.83 (bs, 1H), 7.72 (s, 1H); LCMS: purity: 93%, MS (m/e): 206 (M+).
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.519 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three

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